molecular formula C8H15NO B1616706 N,N-Diethylmethacrylamide CAS No. 5441-99-6

N,N-Diethylmethacrylamide

Cat. No.: B1616706
CAS No.: 5441-99-6
M. Wt: 141.21 g/mol
InChI Key: JMCVCHBBHPFWBF-UHFFFAOYSA-N
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Description

N,N-Diethylmethacrylamide: is an organic compound characterized by the presence of an amide group bonded to a carbon-carbon double bond. This compound is known for its versatile properties and is widely used in the field of polymer chemistry and material science. The unique molecular structure of this compound makes it a highly attractive monomer for the synthesis of various polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methacryloyl chloride.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylmethacrylamide undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.

    Substitution Reactions: The amide group can participate in nucleophilic substitution reactions.

    Hydrolysis: Under acidic or basic conditions, the amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution Reactions: Nucleophiles such as amines or alcohols can be used.

    Hydrolysis: Acidic or basic aqueous solutions are used.

Major Products Formed:

    Polymerization: Poly(this compound) and copolymers with other monomers.

    Substitution Reactions: Substituted amides.

    Hydrolysis: Methacrylic acid and diethylamine.

Scientific Research Applications

N,N-Diethylmethacrylamide has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a monomer for the synthesis of thermoresponsive polymers and hydrogels.

    Bioconjugation: Used to create bioconjugates with enzymes, enhancing their stability and activity.

    Material Science: Employed in the development of smart materials with responsive properties.

    Biomedical Applications: Used in drug delivery systems and tissue engineering due to its biocompatibility.

Mechanism of Action

The mechanism of action of N,N-Diethylmethacrylamide primarily involves its ability to undergo polymerization and form networks with other molecules. The amide group can form hydrogen bonds and electrostatic interactions, contributing to the stability and functionality of the resulting polymers. In bioconjugation, the compound can form covalent bonds with biomolecules, enhancing their stability and activity.

Comparison with Similar Compounds

    N,N-Dimethylacrylamide: Similar in structure but with methyl groups instead of ethyl groups.

    N,N-Diethylacrylamide: Similar but lacks the methacryloyl group.

Uniqueness: N,N-Diethylmethacrylamide is unique due to its methacryloyl group, which provides additional reactivity and versatility in polymerization reactions. This makes it particularly useful in the synthesis of thermoresponsive polymers and hydrogels with specific properties.

Properties

IUPAC Name

N,N-diethyl-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-5-9(6-2)8(10)7(3)4/h3,5-6H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCVCHBBHPFWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969546
Record name N,N-Diethyl-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-99-6
Record name NSC56375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC20958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethylmethacrylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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